molecular formula C19H14F5N3O3S B4351802 1-ALLYL-7-[4-(DIFLUOROMETHOXY)-3-METHOXYPHENYL]-2-SULFANYL-5-(TRIFLUOROMETHYL)PYRIDO[2,3-D]PYRIMIDIN-4(1H)-ONE

1-ALLYL-7-[4-(DIFLUOROMETHOXY)-3-METHOXYPHENYL]-2-SULFANYL-5-(TRIFLUOROMETHYL)PYRIDO[2,3-D]PYRIMIDIN-4(1H)-ONE

Cat. No.: B4351802
M. Wt: 459.4 g/mol
InChI Key: OGCRNFNJFBQHBS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-ALLYL-7-[4-(DIFLUOROMETHOXY)-3-METHOXYPHENYL]-2-SULFANYL-5-(TRIFLUOROMETHYL)PYRIDO[2,3-D]PYRIMIDIN-4(1H)-ONE is a complex organic compound that belongs to the class of pyrido[2,3-d]pyrimidin-4(1H)-ones This compound is characterized by its unique structure, which includes an allyl group, a difluoromethoxy group, a methoxyphenyl group, a mercapto group, and a trifluoromethyl group

Preparation Methods

The synthesis of 1-ALLYL-7-[4-(DIFLUOROMETHOXY)-3-METHOXYPHENYL]-2-SULFANYL-5-(TRIFLUOROMETHYL)PYRIDO[2,3-D]PYRIMIDIN-4(1H)-ONE involves several steps. One of the common synthetic routes includes the following steps:

    Formation of the pyrido[2,3-d]pyrimidin-4(1H)-one core: This step typically involves the cyclization of appropriate precursors under controlled conditions. For example, a precursor containing a pyridine ring and a suitable leaving group can be cyclized using a base to form the pyrido[2,3-d]pyrimidin-4(1H)-one core.

    Introduction of the allyl group: The allyl group can be introduced through an alkylation reaction using an allyl halide and a base.

    Functionalization with the difluoromethoxy and methoxyphenyl groups: These groups can be introduced through nucleophilic substitution reactions using appropriate reagents.

    Introduction of the mercapto group: The mercapto group can be introduced through a thiolation reaction using a thiol reagent.

    Introduction of the trifluoromethyl group: The trifluoromethyl group can be introduced through a trifluoromethylation reaction using a trifluoromethylating agent.

Industrial production methods for this compound may involve optimization of these synthetic steps to achieve higher yields and purity. This can include the use of advanced techniques such as microwave irradiation, high-throughput screening of catalysts, and continuous flow synthesis.

Chemical Reactions Analysis

1-ALLYL-7-[4-(DIFLUOROMETHOXY)-3-METHOXYPHENYL]-2-SULFANYL-5-(TRIFLUOROMETHYL)PYRIDO[2,3-D]PYRIMIDIN-4(1H)-ONE can undergo various chemical reactions, including:

    Oxidation: The mercapto group can be oxidized to form a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The compound can undergo reduction reactions, particularly at the allyl group, using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Coupling Reactions: The compound can undergo coupling reactions, such as Suzuki-Miyaura coupling, to form carbon-carbon bonds with other aromatic or aliphatic groups.

Common reagents and conditions used in these reactions include bases (e.g., potassium carbonate), solvents (e.g., dimethylformamide), and catalysts (e.g., palladium catalysts for coupling reactions). The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

1-ALLYL-7-[4-(DIFLUOROMETHOXY)-3-METHOXYPHENYL]-2-SULFANYL-5-(TRIFLUOROMETHYL)PYRIDO[2,3-D]PYRIMIDIN-4(1H)-ONE has several scientific research applications, including:

    Chemistry: The compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.

    Biology: The compound can be used in biological studies to investigate its effects on various biological systems. It may have potential as a probe for studying specific biochemical pathways.

    Medicine: The compound may have potential therapeutic applications due to its unique chemical properties. It can be explored as a lead compound for the development of new drugs targeting specific diseases.

    Industry: The compound can be used in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of 1-ALLYL-7-[4-(DIFLUOROMETHOXY)-3-METHOXYPHENYL]-2-SULFANYL-5-(TRIFLUOROMETHYL)PYRIDO[2,3-D]PYRIMIDIN-4(1H)-ONE involves its interaction with specific molecular targets and pathways. The compound may exert its effects through the following mechanisms:

    Binding to Enzymes: The compound may bind to specific enzymes, inhibiting their activity and affecting biochemical pathways.

    Interaction with Receptors: The compound may interact with specific receptors on the cell surface, modulating cellular signaling pathways.

    Modulation of Gene Expression: The compound may affect gene expression by interacting with transcription factors or other regulatory proteins.

The specific molecular targets and pathways involved depend on the context of its application and the biological system being studied.

Comparison with Similar Compounds

1-ALLYL-7-[4-(DIFLUOROMETHOXY)-3-METHOXYPHENYL]-2-SULFANYL-5-(TRIFLUOROMETHYL)PYRIDO[2,3-D]PYRIMIDIN-4(1H)-ONE can be compared with other similar compounds, such as:

    Pyrido[2,3-d]pyrimidin-4(1H)-ones: These compounds share the same core structure but may have different substituents, leading to variations in their chemical properties and applications.

    Trifluoromethylated Compounds: Compounds with trifluoromethyl groups often exhibit unique chemical properties, such as increased lipophilicity and metabolic stability.

    Mercapto Compounds: Compounds with mercapto groups can participate in various chemical reactions, such as thiolation and oxidation, making them versatile building blocks in organic synthesis.

Properties

IUPAC Name

7-[4-(difluoromethoxy)-3-methoxyphenyl]-1-prop-2-enyl-2-sulfanylidene-5-(trifluoromethyl)pyrido[2,3-d]pyrimidin-4-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H14F5N3O3S/c1-3-6-27-15-14(16(28)26-18(27)31)10(19(22,23)24)8-11(25-15)9-4-5-12(30-17(20)21)13(7-9)29-2/h3-5,7-8,17H,1,6H2,2H3,(H,26,28,31)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OGCRNFNJFBQHBS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC(=C1)C2=NC3=C(C(=C2)C(F)(F)F)C(=O)NC(=S)N3CC=C)OC(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H14F5N3O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

459.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1-ALLYL-7-[4-(DIFLUOROMETHOXY)-3-METHOXYPHENYL]-2-SULFANYL-5-(TRIFLUOROMETHYL)PYRIDO[2,3-D]PYRIMIDIN-4(1H)-ONE
Reactant of Route 2
1-ALLYL-7-[4-(DIFLUOROMETHOXY)-3-METHOXYPHENYL]-2-SULFANYL-5-(TRIFLUOROMETHYL)PYRIDO[2,3-D]PYRIMIDIN-4(1H)-ONE
Reactant of Route 3
Reactant of Route 3
1-ALLYL-7-[4-(DIFLUOROMETHOXY)-3-METHOXYPHENYL]-2-SULFANYL-5-(TRIFLUOROMETHYL)PYRIDO[2,3-D]PYRIMIDIN-4(1H)-ONE
Reactant of Route 4
1-ALLYL-7-[4-(DIFLUOROMETHOXY)-3-METHOXYPHENYL]-2-SULFANYL-5-(TRIFLUOROMETHYL)PYRIDO[2,3-D]PYRIMIDIN-4(1H)-ONE
Reactant of Route 5
1-ALLYL-7-[4-(DIFLUOROMETHOXY)-3-METHOXYPHENYL]-2-SULFANYL-5-(TRIFLUOROMETHYL)PYRIDO[2,3-D]PYRIMIDIN-4(1H)-ONE
Reactant of Route 6
Reactant of Route 6
1-ALLYL-7-[4-(DIFLUOROMETHOXY)-3-METHOXYPHENYL]-2-SULFANYL-5-(TRIFLUOROMETHYL)PYRIDO[2,3-D]PYRIMIDIN-4(1H)-ONE

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